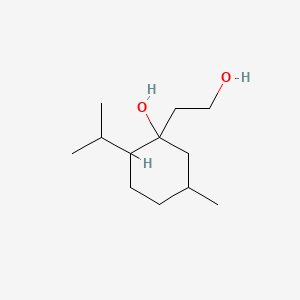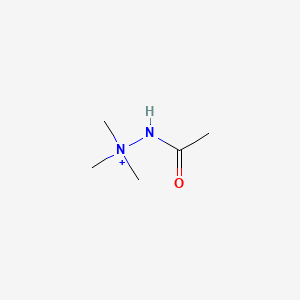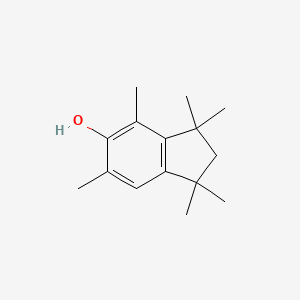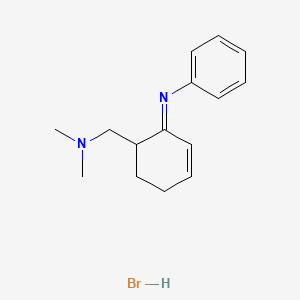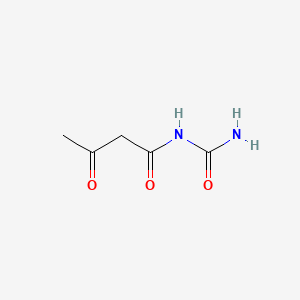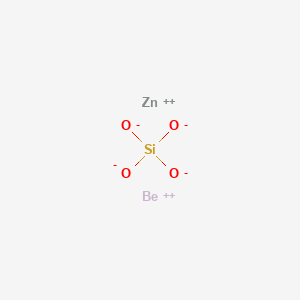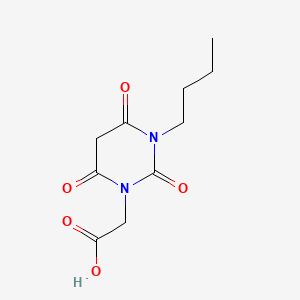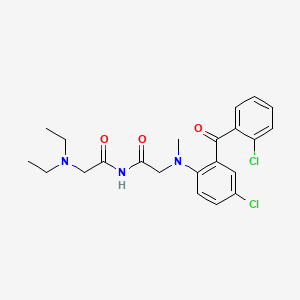
Fluorene-9-14C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluorene-9-14C is a radiolabeled compound where the carbon-14 isotope is incorporated at the 9th position of the fluorene molecule. Fluorene itself is a polycyclic aromatic hydrocarbon consisting of two benzene rings fused to a central cyclopentane ring. The radiolabeling with carbon-14 makes this compound particularly useful in various scientific studies, including tracing and analytical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Fluorene-9-14C typically involves the incorporation of carbon-14 into the fluorene structure. One common method is the synthesis of 9-fluorenylmethanol, which involves the reaction of fluorene with ethyl formate under catalytic conditions to form 9-fluorenylformaldehyde, followed by reduction to 9-fluorenylmethanol
Industrial Production Methods
Industrial production of this compound is less common due to the specialized nature of radiolabeled compounds. the general approach involves the use of carbon-14 labeled precursors in the synthesis process. The production must adhere to strict safety and regulatory guidelines due to the radioactive nature of carbon-14.
Analyse Des Réactions Chimiques
Types of Reactions
Fluorene-9-14C undergoes various chemical reactions, including:
Reduction: Fluorenone can be reduced back to fluorene using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride.
Bases: Potassium tert-butoxide for alkylation reactions.
Major Products
Oxidation: Fluorenone.
Reduction: Fluorene.
Substitution: 9-monoalkylfluorene derivatives.
Applications De Recherche Scientifique
Fluorene-9-14C has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation and distribution of fluorene in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs containing fluorene moieties.
Industry: Applied in environmental studies to track the fate and transport of fluorene in ecosystems
Mécanisme D'action
The mechanism of action of Fluorene-9-14C depends on its application. In metabolic studies, the radiolabeled carbon-14 allows researchers to trace the compound’s movement and transformation within biological systems. The molecular targets and pathways involved vary based on the specific biological or chemical context in which this compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluorenone: An oxidized form of fluorene, used in various chemical syntheses and as a precursor to other compounds.
9-Fluorenylmethanol: A derivative of fluorene used in organic synthesis.
1,8-Diazafluoren-9-one: A nitrogen-containing analog of fluorene, used in fingerprint detection and other applications.
Uniqueness
Fluorene-9-14C is unique due to its radiolabeling with carbon-14, which makes it particularly valuable for tracing and analytical studies. This radiolabeling allows for precise tracking of the compound in various chemical and biological processes, providing insights that are not possible with non-labeled analogs.
Propriétés
Formule moléculaire |
C13H10 |
|---|---|
Poids moléculaire |
168.21 g/mol |
Nom IUPAC |
9H-fluorene |
InChI |
InChI=1S/C13H10/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)12/h1-8H,9H2/i9+2 |
Clé InChI |
NIHNNTQXNPWCJQ-FOQJRBATSA-N |
SMILES isomérique |
[14CH2]1C2=CC=CC=C2C3=CC=CC=C31 |
SMILES canonique |
C1C2=CC=CC=C2C3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(Ethyl{4-[(e)-(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]phenyl}amino)ethyl]pyridiniumchloride](/img/structure/B13754914.png)
